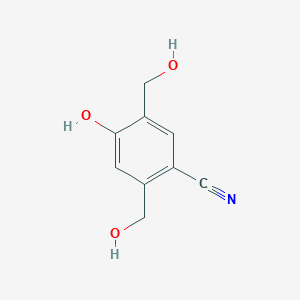

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile

描述

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile is a benzonitrile derivative featuring hydroxyl (-OH) and hydroxymethyl (-CH$_2$OH) substituents at positions 4, 2, and 5 on the aromatic ring.

Key structural attributes include:

- Hydroxyl group: Enhances solubility in polar solvents and participation in hydrogen-bonding networks.

- Hydroxymethyl groups: Increase steric bulk and provide additional sites for chemical modification or supramolecular interactions.

- Benzonitrile core: Imparts rigidity and electronic effects (e.g., electron-withdrawing nitrile group).

属性

分子式 |

C9H9NO3 |

|---|---|

分子量 |

179.17 g/mol |

IUPAC 名称 |

4-hydroxy-2,5-bis(hydroxymethyl)benzonitrile |

InChI |

InChI=1S/C9H9NO3/c10-3-6-1-8(5-12)9(13)2-7(6)4-11/h1-2,11-13H,4-5H2 |

InChI 键 |

PLQIYJPAUVNINJ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC(=C1C#N)CO)O)CO |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)]. Another method involves the preparation from 4-(aminomethyl)benzyl alcohol .

Industrial Production Methods

化学反应分析

Types of Reactions

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

Oxidation: Products include 4-hydroxy-2,5-bis(formyl)benzonitrile or 4-hydroxy-2,5-bis(carboxy)benzonitrile.

Reduction: Products include 4-hydroxy-2,5-bis(hydroxymethyl)benzylamine.

Substitution: Products include 4-alkoxy-2,5-bis(hydroxymethyl)benzonitrile or 4-acetoxy-2,5-bis(hydroxymethyl)benzonitrile.

科学研究应用

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl and nitrile groups.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes.

相似化合物的比较

Structural and Functional Group Variations

Table 1: Substituent Effects on Benzonitrile Derivatives

Physicochemical Properties

Solubility :

- Hydrogen Bonding: The target compound forms extensive 3D hydrogen-bonded networks, similar to the crystal structure of 2-mercapto-1-methylimidazole derivatives, where O-H⋯O/Cl and N-H⋯O/Cl interactions stabilize the lattice . In contrast, aminomethyl derivatives (e.g., 3-(aminomethyl)benzonitrile) prioritize N-H⋯X interactions, enabling salt formation (e.g., hydrochloride salts) .

生物活性

Anti-inflammatory Properties

4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile has been investigated for its potential as an anti-inflammatory agent. The presence of hydroxyl groups in its structure suggests possible antioxidant properties, which may contribute to its anti-inflammatory effects.

Mechanism of Action: While the exact mechanism is not fully elucidated, preliminary data indicate that this compound may interact with enzymes involved in inflammatory pathways. This interaction could potentially modulate inflammatory processes, making it a subject of interest for researchers in the field of inflammation and immunology.

Antioxidant Activity

The compound's structure, featuring multiple hydroxyl groups, suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals in the body, which can contribute to various health benefits.

Comparative Analysis: To better understand the antioxidant potential of this compound, it would be valuable to compare its activity with known antioxidants. However, specific comparative data is not available in the current search results.

Potential Therapeutic Applications

Research suggests that compounds with similar structures to this compound have shown promise in treating various conditions, including diabetes and cancer. This indicates that the compound might have broader therapeutic applications beyond its anti-inflammatory and antioxidant properties.

Table 1: Potential Therapeutic Applications of this compound

| Condition | Potential Mechanism | Research Stage |

|---|---|---|

| Inflammation | Modulation of inflammatory enzymes | Preliminary |

| Oxidative Stress | Free radical scavenging | Hypothesized |

| Diabetes | Unknown (based on similar compounds) | To be investigated |

| Cancer | Unknown (based on similar compounds) | To be investigated |

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its unique structural features:

- Hydroxyl Groups: The presence of multiple hydroxyl groups contributes to its potential antioxidant properties and may facilitate interactions with biological targets.

- Nitrile Group: The nitrile group could play a role in the compound's reactivity and its ability to interact with specific enzymes or receptors.

- Benzene Ring: The aromatic structure provides a stable scaffold for the functional groups and may contribute to the compound's overall biological activity.

Research Gaps and Future Directions

While this compound shows promise in terms of biological activity, several areas require further investigation:

- Detailed Mechanism Studies: More research is needed to elucidate the precise mechanisms by which this compound exerts its anti-inflammatory and antioxidant effects.

- In Vivo Studies: Current data appears to be limited to in vitro studies. In vivo experiments would provide valuable insights into the compound's efficacy and safety in living organisms.

- Structure-Activity Relationship (SAR) Studies: Systematic modification of the compound's structure could help identify which structural features are most critical for its biological activity.

- Potential Synergies: Investigation into possible synergistic effects when combined with other bioactive compounds could reveal enhanced therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。